Cas no 61260-22-8 (3-Chloroquinolin-4-amine)

3-Chloroquinolin-4-amine structure
3-Chloroquinolin-4-amine structure
Product Name:3-Chloroquinolin-4-amine
CAS No:61260-22-8
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD13619773
CID:486785
PubChem ID:12292889
Update Time:2025-04-24

3-Chloroquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-Quinolinamine
    • 3-chloroquinolin-4-amine
    • 4-AMINO-3-CHLOROQUINOLINE
    • 4-Quinolinamine, 3-chloro-
    • LogP
    • O10994
    • DTXSID20485173
    • MFCD13619773
    • SB68131
    • SCHEMBL437696
    • 61260-22-8
    • 3-Chloroquinolin-4-amine
    • MDL: MFCD13619773
    • Inchi: 1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
    • InChI Key: GGTTXDIQVCXFIH-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C=CC=CC2=C1N

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 326.6±27.0 °C at 760 mmHg
  • Flash Point: 151.3±23.7 °C
  • PSA: 38.91
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Chloroquinolin-4-amine Security Information

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Additional information on 3-Chloroquinolin-4-amine

3-Chloro-4-Quinolinamine: A Comprehensive Overview

3-Chloro-4-Quinolinamine (CAS No: 61260-22-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 4-amino-3-chloroquinoline, belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the properties and potential applications of 3-chloro-4-Quinolinamine.

The molecular structure of 3-chloro-4-Quinolinamine consists of a quinoline ring system with a chlorine atom at the 3-position and an amino group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. Researchers have explored various synthetic routes to prepare this compound, including Friedländer-type synthesis, Skraup synthesis, and modern catalytic methods. The choice of synthesis pathway often depends on the desired scale, purity requirements, and cost-effectiveness.

One of the most promising areas of research involving 3-chloro-4-Quinolinamine is its application in drug discovery. Quinoline derivatives have long been recognized for their potential as anticancer agents due to their ability to inhibit key enzymes and pathways involved in tumor growth and metastasis. Recent studies have demonstrated that 3-chloro-4-Quinolinamine exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. This property makes it a compelling candidate for further preclinical evaluation.

In addition to its pharmacological applications, 3-chloro-4-Quinolinamine has shown potential in materials science. Its aromaticity and conjugated system make it a suitable candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its ability to act as a charge transport layer in organic electronic devices, where its electron-rich amino group can facilitate efficient charge injection and transport.

Another intriguing aspect of 3-chloro-4-Quinolinamine is its role as a precursor for more complex molecules. By modifying the chlorine or amino groups, chemists can generate derivatives with enhanced bioactivity or improved physical properties. For instance, substitution of the chlorine atom with other halogens or functional groups has been shown to significantly alter the compound's solubility, stability, and reactivity.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 3-chloro-4-Quinolinamine. Density functional theory (DFT) calculations have revealed that the amino group at the 4-position plays a critical role in stabilizing the molecule's excited states, which is crucial for its optical properties. These findings have implications for both fundamental research and applied sciences.

In terms of industrial applications, 3-chloro-4-Quinolinamine is being explored as an intermediate in the synthesis of agrochemicals and industrial catalysts. Its ability to act as a ligand in transition metal complexes has opened new avenues for catalytic processes in organic synthesis.

Despite its numerous advantages, there are challenges associated with the large-scale production and commercialization of 3-chloro-4-Quinolinamine. Issues such as scalability, cost-effectiveness, and environmental impact need to be addressed before it can be widely adopted in industrial settings.

In conclusion, 3-Chloro-4-Quinolinamine (CAS No: 61260-22-) is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties, coupled with recent advances in synthetic methods and computational modeling, make it an exciting subject for further research. As scientists continue to explore its applications in drug discovery, materials science, and industrial processes, this compound is poised to play a significant role in shaping future innovations.

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